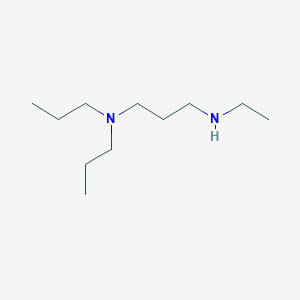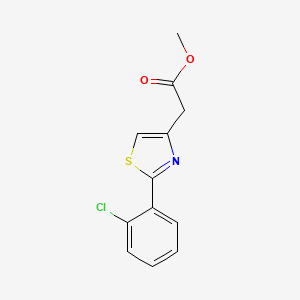
N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine
Descripción general
Descripción
N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine, also known as NEDPA, is an organic compound used in various scientific research applications. It is a colorless liquid with a boiling point of 172°C and a flash point of 86°C. It has a low solubility in water and is considered to be a moderately volatile compound. NEDPA is used in various scientific applications such as synthesis, biochemistry, and physiology. It has been used in various studies to understand the mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Aplicaciones Científicas De Investigación
Synthesis and Crystal Structures
Research has explored the synthesis and characterization of compounds with structures similar to N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine, highlighting their potential in constructing complex molecular architectures. For instance, the synthesis of copper(II) and nickel(II) chains with azido bridges and N-methyl-1,3-propanediamine ligands demonstrates the compound's utility in developing materials with specific magnetic properties (Bhowmik et al., 2014).
CO2 Adsorption
The compound's derivatives have been investigated for their CO2 adsorption capabilities, indicating their relevance in environmental applications. A study on CO2 adsorbent materials using a closely related diaminosilane showcases improved CO2 adsorption capacity, suggesting potential applications in gas separation and capture technologies (Tristan James Sim et al., 2020).
Luminescent Materials
Derivatives of this compound have been explored for their optical properties, particularly in the development of potential luminescent materials. Such materials are essential for applications in optoelectronics and photonics, where efficient light emission is crucial (Zhou Hong-ping, 2010).
Catalysis
The compound and its analogs have been utilized as catalysts in various chemical reactions, demonstrating the versatility of these amines in organic synthesis. For example, N,N,N′,N′-Tetramethyl-1,3-propanediamine has been identified as an efficient catalyst for the Baylis–Hillman reaction, highlighting the potential of these compounds in facilitating complex organic transformations (Ka Young Lee et al., 2004).
Magnetic Properties and Coordination Chemistry
The structural versatility of this compound analogs allows for the design of metal complexes with unique magnetic properties. Studies on dinuclear and trinuclear complexes reveal insights into the role of the ligands in modulating the magnetic interactions between metal ions, contributing to the field of molecular magnetism (L. Mandal & S. Mohanta, 2014).
Propiedades
IUPAC Name |
N-ethyl-N',N'-dipropylpropane-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26N2/c1-4-9-13(10-5-2)11-7-8-12-6-3/h12H,4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXXYUZVXHQVKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CCCNCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-methoxy-5-methylphenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3076681.png)
![Ethyl 4-({[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B3076683.png)
![N-(2-chloro-4-methylphenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3076693.png)
![N-(2-chlorophenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3076714.png)
![N-(3-chlorophenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3076718.png)
![N-(2-chloro-4-methylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3076719.png)
![N-(4-fluorobenzyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B3076727.png)
![3-[(3-Methoxypropyl)amino]propanenitrile](/img/structure/B3076738.png)





